2-Chlor-3',4'-Dihydroxyacetophenon

Übersicht

Beschreibung

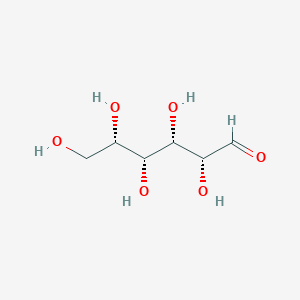

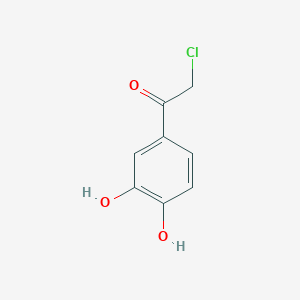

2-Chloro-3’,4’-dihydroxyacetophenone is a chemical compound with the molecular formula C8H7ClO3. It is characterized by a phenyl ring substituted with two hydroxyl groups and a chlorine atom. This compound appears as a white crystalline powder and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone .

Wissenschaftliche Forschungsanwendungen

2-Chloro-3’,4’-dihydroxyacetophenone has several applications in scientific research:

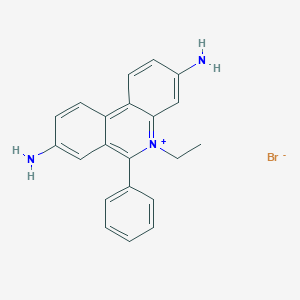

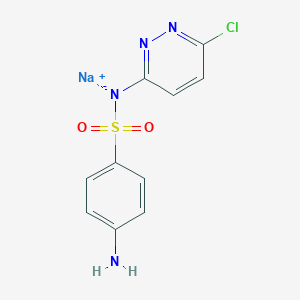

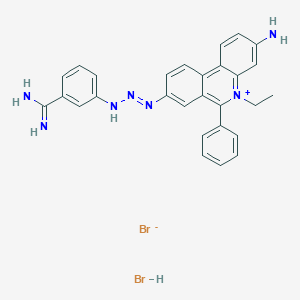

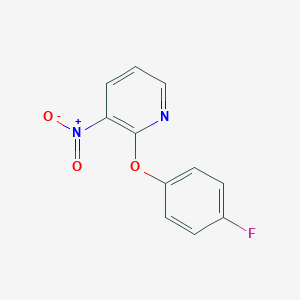

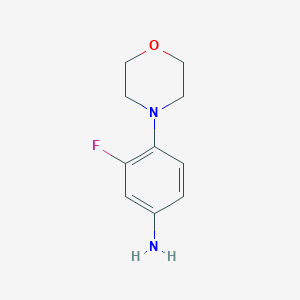

Chemistry: Used as a reagent in the synthesis of various organic compounds, including COX-2 inhibitors and sulfonamides.

Biology: Studied for its potential effects on alpha-adrenergic receptors.

Medicine: Investigated for its use as a styptic agent and in the development of quasi-adrenaline drugs.

Industry: Utilized in the production of intermediates for pharmaceuticals and other fine chemicals.

Wirkmechanismus

Target of Action

It is used as a styptic adrenobazone, a quasi adrenaline drug gasp spirit of intermediates . This suggests that it may interact with adrenergic receptors or enzymes involved in adrenaline synthesis or metabolism.

Mode of Action

Given its use as an intermediate in adrenaline-related drugs , it may influence the synthesis, release, or reuptake of adrenaline, thereby affecting adrenergic signaling.

Biochemical Pathways

Considering its role as an intermediate in adrenaline-related drugs , it might be involved in the adrenergic signaling pathway, which plays a crucial role in the body’s fight-or-flight response.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-3’,4’-dihydroxyacetophenone can be synthesized through various methods. One common synthetic route involves the chlorination of 3’,4’-dihydroxyacetophenone using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-3’,4’-dihydroxyacetophenone may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3’,4’-dihydroxyacetophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetophenones.

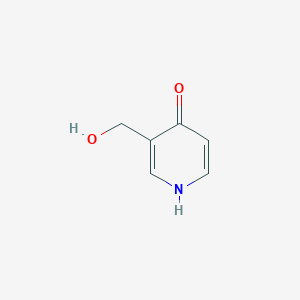

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

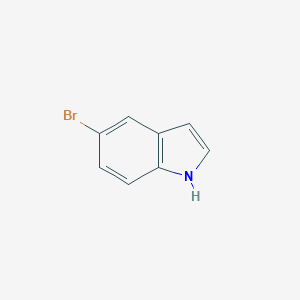

- 2-Bromo-3’,4’-dihydroxyacetophenone

- 1-(3,4-Dihydroxyphenyl)ethanone

- 2’,4’-Dihydroxyacetophenone

Uniqueness

2-Chloro-3’,4’-dihydroxyacetophenone is unique due to the presence of both hydroxyl groups and a chlorine atom on the phenyl ring. This combination allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in synthesizing various biologically active compounds .

Eigenschaften

IUPAC Name |

2-chloro-1-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTJEJCZJFZKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90243929 | |

| Record name | 4-(Chloroacetyl)catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-40-1 | |

| Record name | 2-Chloro-3′,4′-dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloroacetyl)catechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3',4'-dihydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3',4'-dihydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloroacetyl)catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3',4'-dihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(CHLOROACETYL)CATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN6949L56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-Chloro-3',4'-dihydroxyacetophenone currently being researched?

A1: Current research primarily focuses on CCDP's utility in material science and biomedical applications. Its catechol moiety enables strong adhesion to various surfaces [, , ], leading to its exploration in:

- Antibacterial coatings: CCDP-based polymers demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria, even under harsh conditions [, ].

- Nanoparticle immobilization: CCDP facilitates the immobilization of metal nanoparticles like silver, iron oxide, and titanium dioxide onto surfaces, paving the way for applications in antimicrobial agents, magnets, and photocatalysis [, ].

- Tissue-adhesive materials: Temperature-sensitive hydrogels incorporating CCDP show promise as tissue adhesives, with potential applications in drug delivery and tissue engineering [].

Q2: How does the catechol group in CCDP contribute to its adhesive properties?

A2: Catechol groups, like the one in CCDP, exhibit strong adhesive properties through various mechanisms:

Q3: Can you provide examples of how CCDP has been incorporated into different materials?

A3: Researchers have successfully incorporated CCDP into various materials:

- Polymer modification: CCDP can be quaternized with polymers like poly(dimethyl aminoethyl methacrylate) (PDMA) to introduce catechol functionality. This modification allows for the creation of coatings with adhesive and antimicrobial properties [, , ].

- Montmorillonite nanocomposites: CCDP can modify montmorillonite clay by enhancing its dispersibility and enabling the incorporation of metal oxides like tungsten oxide and iron oxide. These nanocomposites have shown promise as reusable photo-reactive antimicrobial agents [].

- Thermoresponsive hydrogels: CCDP has been used to create injectable, temperature-sensitive hydrogels that transition from a liquid to a gel state at body temperature. These hydrogels demonstrate potential as tissue adhesives [].

Q4: Is there evidence of CCDP's efficacy in relevant in vitro or in vivo models?

A4: While the provided research primarily focuses on material characterization and application development, some studies provide insights into CCDP's biological effects:

- Antibacterial activity: CCDP-modified surfaces significantly reduced the viability of both Staphylococcus aureus and Escherichia coli in in vitro experiments, showcasing its potent antibacterial properties [, ].

- Photothermal antibacterial effects: Montmorillonite nanocomposites containing CCDP, tungsten oxide, and iron oxide effectively killed both S. aureus and E. coli upon near-infrared irradiation, highlighting the potential of these materials as photothermal antibacterial agents [].

Q5: Are there any analytical techniques mentioned for characterizing and quantifying CCDP?

A5: The research papers mention several techniques for characterizing CCDP and its derivatives:

- High-Performance Liquid Chromatography-Electrochemical Detection (HPLC-ECD): This technique has been employed to determine the levels of various catecholamines, including dopamine, in rat brains after administering specific CCDP derivatives [].

- X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique has been used to confirm the successful coating of materials with CCDP-based polymers and the deposition of metal nanoparticles [, , ].

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis provides information about the functional groups present in a material and has been used to confirm the incorporation of CCDP into montmorillonite nanocomposites [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.